N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O2/c1-12-21-14(27-8-6-7-20-27)9-16(22-12)29-11-15(28)23-13-10-19-18(26(4)5)24-17(13)25(2)3/h6-10H,11H2,1-5H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELRGZZYDQRQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2N(C)C)N(C)C)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a detailed overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with dimethylamino groups and an oxyacetamide moiety. Its molecular formula is with a molecular weight of approximately 288.36 g/mol. The presence of multiple nitrogen atoms and functional groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The dimethylamino groups enhance solubility and facilitate binding through hydrogen bonding and electrostatic interactions. This interaction may inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives demonstrate significant activity against bacterial strains such as Acinetobacter baumannii and fungal strains like Candida albicans .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar pyrimidine derivatives have been evaluated for their ability to inhibit cellular proliferation in various cancer cell lines. For example, compounds targeting CDK9 (Cyclin-dependent kinase 9) have shown promise in reducing the expression of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells .
Case Studies
- Antiviral Evaluation : A study on structurally related compounds indicated that while some exhibited antimicrobial activity, they were ineffective against certain viral strains . This highlights the specificity of biological action based on molecular structure.
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound can inhibit cell growth in human tumor cell lines, suggesting a potential role in cancer therapy .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the pyrimidine core significantly affect biological activity. For instance, substituents at specific positions on the pyrimidine ring can enhance potency against targeted enzymes .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogous acetamide derivatives:
Research Findings and Implications
Electronic and Steric Effects
- Dimethylamino vs. Methoxy Groups: The dimethylamino groups in the target compound likely increase electron density and solubility compared to methoxy-substituted analogs like CAS 1058198-01-8, which may exhibit reduced cellular uptake .
- Pyrazolyl vs.
Metabolic Stability
- Benzodioxole Derivatives : Compounds with benzodioxole moieties (e.g., CAS 895001-58-8) are prone to oxidative metabolism, whereas the target compound’s pyrimidine-based structure may confer greater stability .
Hypothetical Activity Profiles
- Selectivity: The pyrazolyl group in the target compound could improve selectivity for specific isoforms compared to saturated dihydropyrimidinones (e.g., CAS 1058198-01-8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
